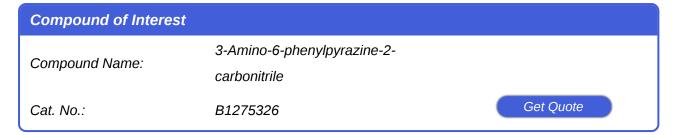


Spectroscopic and Biological Insights into Phenylpyrazine Carbonitriles: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of a representative phenylpyrazine carbonitrile compound and explores the potential biological significance of this class of molecules, particularly as kinase inhibitors. Due to the limited availability of published spectroscopic data for **3-Amino-6-phenylpyrazine-2-carbonitrile**, this document utilizes data from a closely related, well-characterized analog: 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile. This analog serves as a valuable proxy for understanding the key spectral features and potential therapeutic applications of this chemical scaffold.

Spectroscopic Data Analysis

The structural elucidation of novel chemical entities is paramount in drug discovery and development. Here, we present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
9.45	S	1H	NH
7.95	d, J = 7.6 Hz	2H	Phenyl H
7.67	t, J = 8.4 Hz	1H	Phenyl H
7.53	t, J = 8.0 Hz	2H	Phenyl H
1.58	S	9Н	t-Butyl

$^{13}\text{C NMR}$ (600 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
153.1	C (quaternary)
136.1	C (quaternary)
134.4	C (quaternary)
133.9	C (quaternary)
132.3	CH (phenyl)
131.3	CH (phenyl)
128.6	CH (phenyl)
116.5	C (quaternary)
114.0	CN
113.3	CN
54.3	C (t-Butyl, quaternary)
28.5	CH₃ (t-Butyl)

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is for a KBr pellet.

Wavenumber (cm ⁻¹)	Description of Vibration
3290	N-H Stretch
2972	C-H Stretch (aliphatic)
2231	C≡N Stretch (nitrile)
1647, 1578, 1534, 1502	C=C and C=N Stretch (aromatic/heteroaromatic)
1448, 1434	C-H Bend
1395, 1367	C-H Bend (t-butyl)
1200, 1181	C-N Stretch
944, 912, 731, 691	C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

m/z	Assignment
277	[M]+

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the verification of scientific findings.

General Synthesis of 5-(Alkylamino)-6aryl/alkylpyrazine-2,3-dicarbonitriles[1][2]

A dry, two-necked, 50 mL round-bottom flask is charged with a substituted carbonyl chloride derivative (1.0 mmol) and an alkyl isocyanide (1.0 mmol). The mixture is heated at a



temperature and for a duration appropriate for the specific isocyanide (e.g., with t-butyl isocyanide, heating at 25–30 °C for 15–30 minutes). After the initial reaction, dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) are added to the reaction mixture. The resulting mixture is stirred at room temperature for 12 hours. The solid product is collected by filtration and can be further purified by crystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique, such as electron ionization (EI). The data is reported as a mass-to-charge ratio (m/z).

Biological Context: Aminopyrazines as Kinase Inhibitors

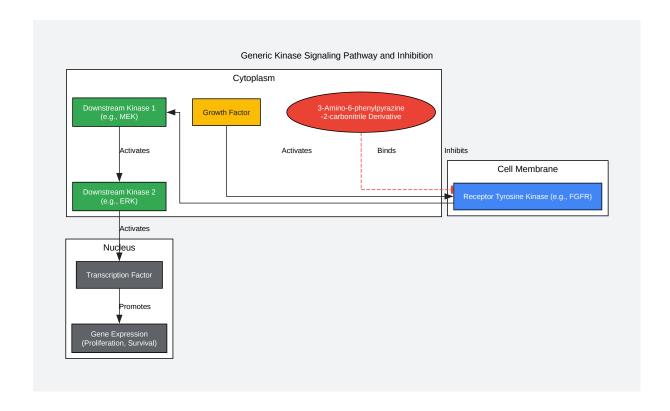
The aminopyrazine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to interfere with the signaling pathways that drive disease progression.

Derivatives of 3-aminopyrazine-2-carbonitrile have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).[1][2] These kinases are involved in crucial cellular processes such as cell proliferation, differentiation, and DNA damage response.



Potential Mechanism of Action: A Kinase Inhibition Pathway

The following diagram illustrates a simplified, generic signaling pathway that can be targeted by aminopyrazine-based kinase inhibitors.



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Figure 1: A simplified diagram illustrating how a **3-Amino-6-phenylpyrazine-2-carbonitrile** derivative could act as a kinase inhibitor.

This diagram shows the binding of a growth factor to a receptor tyrosine kinase, initiating a downstream signaling cascade that ultimately leads to gene expression changes promoting cell proliferation and survival. The aminopyrazine derivative can inhibit the receptor kinase, thereby blocking the entire downstream pathway.

Conclusion

While specific spectroscopic data for **3-Amino-6-phenylpyrazine-2-carbonitrile** is not readily available in the public domain, the analysis of a close structural analog provides valuable insights into the key spectral features of this class of compounds. The established presence of the aminopyrazine scaffold in numerous kinase inhibitors highlights the potential of these molecules in the development of targeted therapies for a range of diseases. Further research into the synthesis and biological evaluation of **3-Amino-6-phenylpyrazine-2-carbonitrile** and its derivatives is warranted to fully explore their therapeutic potential.

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